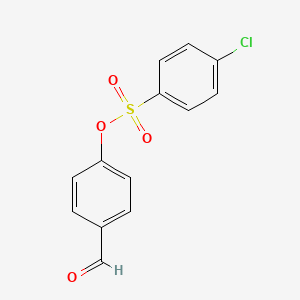
4-Formylphenyl 4-chlorobenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-Formylphenyl 4-chlorobenzenesulfonate” is a chemical compound with the molecular formula C13H9ClO4S . It is used in various chemical reactions and has been studied in the field of organic chemistry .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring attached to a formyl group and a chlorobenzenesulfonate group . The average mass of the molecule is 296.726 Da .科学的研究の応用
1. Noncovalent Interactions in Supramolecular Architectures
A study investigated the solid-state structures of 4-formylphenyl 4-chlorobenzenesulfonate and related compounds, emphasizing the role of noncovalent interactions like halogen bonding and π-π interactions in supramolecular architectures. Density Functional Theory (DFT) calculations were used to analyze these interactions, highlighting their relevance and stabilizing nature in the compounds' solid-state crystal structures (Andleeb et al., 2018).
2. Hybrid Organo-Mineral Nanomaterial Synthesis
4-Chlorobenzenesulfonate, a related compound, has been used in the synthesis of zinc–aluminium layered double hydroxides (LDHs), leading to the formation of stable hybrid nanostructured materials. This study focused on the methods and conditions for efficient intercalation and synthesis of these materials, which were characterized by various analytical techniques (Lakraimi et al., 2006).
3. Nonlinear Optical Applications
A new chromophore derivative containing 4-chlorobenzenesulfonate was synthesized for nonlinear optical applications. The study explored nucleation, solubility, and characterization of the compound, emphasizing its potential in second harmonic generation and nonlinear optical properties (Sundaram et al., 2018).
4. Preferential Enrichment in Crystal Structures
Research on the crystal structure of a compound containing 4-chlorobenzenesulfonate revealed insights into the formation of racemic compounds and their implications for preferential enrichment. The study provided a deeper understanding of the crystal phase formation and its role in chemical processes (Takahashi et al., 2001).
5. Insights into Vibrational Frequencies and Molecular Properties
A spectroscopic analysis of Chlorfenson (4-Chorophenyl-4-chlorobenzenesulfonate) provided insights into its vibrational frequencies, molecular structure, and electronic properties. The study utilized computational calculations and NMR data to investigate the molecule's structure and properties (Ramalingam et al., 2013).
6. Optical-to-THz Conversion in Organic Crystals
A study on nonlinear optical ionic quinolinium crystals with various aromatic anions, including 4-chlorobenzenesulfonate, emphasized their use in optimizing the diagonal second-order nonlinear optical response. These materials exhibited promising characteristics for optical-to-THz conversion (Lee et al., 2018).
7. Aryne Precursors for Chemical Synthesis
Research on aryne precursors identified 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates as effective for aryne generation under mild conditions. These precursors, derived from 4-chlorobenzenesulfonyl chloride, demonstrated potential in nucleophilic and cycloaddition reactions, contributing to insights in organic synthesis and total synthesis applications (Muraca & Raminelli, 2020).
Safety and Hazards
作用機序
Target of Action
It’s known that this compound is involved in noncovalent interactions in supramolecular architectures .
Mode of Action
The interaction of 4-Formylphenyl 4-chlorobenzenesulfonate with its targets involves noncovalent interactions, particularly halogen-bonding interactions . These interactions are important for rationalizing the solid-state crystal structures of this compound .
Biochemical Pathways
The compound’s halogen-bonding interactions have been compared to antiparallel π-stacking interactions that are formed between the arylsulfonates .
Result of Action
It’s known that the compound’s halogen-bonding interactions are relevant and stabilizing .
Action Environment
It’s known that the compound’s halogen-bonding interactions are important for rationalizing its solid-state crystal structures .
特性
IUPAC Name |
(4-formylphenyl) 4-chlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO4S/c14-11-3-7-13(8-4-11)19(16,17)18-12-5-1-10(9-15)2-6-12/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENRVYSFPXVORW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

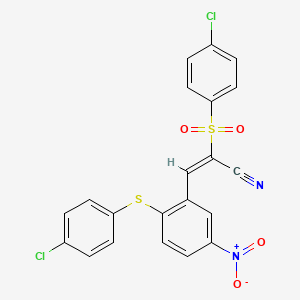
![ethyl 3-(4-fluorophenyl)-4-oxo-5-(9H-xanthene-9-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2629288.png)
![[(Cyanomethyl)(phenyl)carbamoyl]methyl 4-tert-butylcyclohexane-1-carboxylate](/img/structure/B2629289.png)
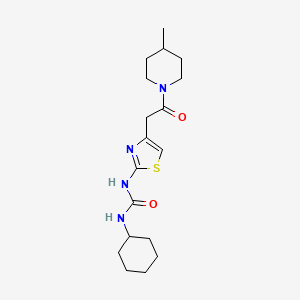
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2629295.png)
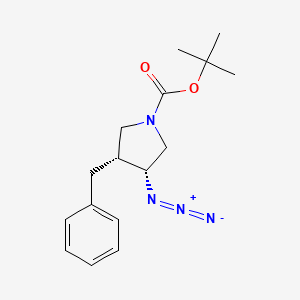
![2-furyl-N-({1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl}ethyl)carbo xamide](/img/structure/B2629297.png)
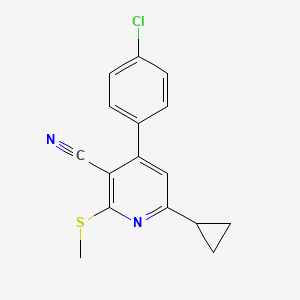
![(Z)-ethyl 3-allyl-2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2629302.png)

![(E)-N-[(5-Cyclopropyl-4-methyl-1,2,4-triazol-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2629305.png)

![7-Amino-2-methylsulfonyl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6-one;hydrochloride](/img/structure/B2629308.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2629309.png)